7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
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Overview
Description
7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylpiperidine with a triazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases.
Biological Studies: The compound is used in studies to understand its effects on cell cycle regulation and apoptosis.
Pharmaceutical Development: It is explored for its potential as an anticancer agent due to its ability to inhibit key molecular targets involved in cancer progression.
Mechanism of Action
The mechanism of action of 7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and induction of apoptosis in cancer cells. The molecular pathways involved include the disruption of cyclin-CDK complexes and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazoloquinazoline: Known for its potential as a PCAF inhibitor with anticancer properties.
Uniqueness
7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific structural features that confer high binding affinity and selectivity towards its molecular targets. Its piperidine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C12H17N5O |
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Molecular Weight |
247.30 g/mol |
IUPAC Name |
7-(2-ethylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C12H17N5O/c1-2-9-5-3-4-7-16(9)10-6-8-17-11(13-10)14-15-12(17)18/h6,8-9H,2-5,7H2,1H3,(H,15,18) |
InChI Key |
FKKUWXQMEMHRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C2=NC3=NNC(=O)N3C=C2 |
Origin of Product |
United States |
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